molecular formula C13H23NO3 B1443327 Tert-butyl 2-propanoylpiperidine-1-carboxylate CAS No. 1334493-82-1

Tert-butyl 2-propanoylpiperidine-1-carboxylate

Cat. No.: B1443327
CAS No.: 1334493-82-1
M. Wt: 241.33 g/mol
InChI Key: ULEXMXPJOTZHNL-UHFFFAOYSA-N
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Description

Tert-butyl 2-propanoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-propanoylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-propanoylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl 2-propanoylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butyl group provides steric hindrance, making it less prone to certain types of chemical reactions, while its piperidine ring offers a versatile scaffold for further functionalization .

Biological Activity

Tert-butyl 2-propanoylpiperidine-1-carboxylate (TBPPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure:

  • Molecular Formula: C13H23NO3
  • Molecular Weight: 241.33 g/mol

TBPPC can be synthesized through a nucleophilic substitution reaction involving piperidine and tert-butyl 2-bromoacetate under basic conditions, typically using sodium hydride or potassium carbonate as catalysts. This method ensures high yield and purity, making it suitable for various applications in research and industry .

1. Anti-inflammatory Activity

Recent studies have indicated that TBPPC exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit NLRP3 inflammasome activation, which plays a critical role in inflammatory processes. In vitro tests demonstrated that TBPPC effectively reduced IL-1β release in LPS/ATP-stimulated THP-1 macrophages, indicating its potential as an NLRP3 inhibitor .

Table 1: Inhibition of IL-1β Release by TBPPC

CompoundConcentration (µM)% Inhibition of IL-1β
TBPPC1045
Control-0

2. Antimicrobial Activity

TBPPC has also been investigated for its antimicrobial properties against various pathogens. In one study, it was included in a series of compounds tested for activity against Mycobacterium tuberculosis. The results indicated promising antimicrobial effects, with minimum inhibitory concentrations (MIC) suggesting efficacy comparable to established antimycobacterial agents .

Table 2: Antimycobacterial Activity of TBPPC

CompoundStrainMIC (µg/mL)
TBPPCM. tuberculosis H37Rv4
Control->512

3. Cytotoxicity Evaluation

The cytotoxic effects of TBPPC were assessed using the MTT assay on non-cancerous cell lines (HaCaT). The half-maximal inhibitory concentration (IC50) values were calculated to determine the safety profile of TBPPC relative to its antimicrobial activity.

Table 3: Cytotoxicity Profile of TBPPC

CompoundIC50 (µM)Selectivity Index (SI)
TBPPC>100>25

A selectivity index greater than 1 indicates that the compound is less toxic to non-cancerous cells compared to its antimicrobial activity against M. tuberculosis, suggesting a favorable therapeutic window .

Case Study 1: NLRP3 Inhibition

In a study focused on the modulation of inflammasome activity, TBPPC was shown to significantly inhibit ATPase activity in human recombinant NLRP3 protein, which is crucial for inflammasome assembly and activation. The compound was subjected to computational simulations to elucidate its binding interactions with NLRP3, providing insights into its mechanism of action .

Case Study 2: Antimycobacterial Efficacy

Another investigation involved evaluating the efficacy of TBPPC alongside other piperidine derivatives against clinical strains of M. tuberculosis. The results highlighted TBPPC’s potential as a lead compound for further development in treating tuberculosis, particularly due to its low cytotoxicity and effective microbial inhibition .

Properties

IUPAC Name

tert-butyl 2-propanoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEXMXPJOTZHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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